molecular formula C19H23N3O8 B11056383 ethyl {4-[3-amino-1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate

ethyl {4-[3-amino-1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate

Cat. No.: B11056383
M. Wt: 421.4 g/mol
InChI Key: VFOKIZFQHZOZPS-UHFFFAOYSA-N
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Description

ETHYL 2-{4-[3-AMINO-1-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. The compound features a benzodioxole moiety, a pyrazole ring, and an ethyl acetate group, making it a versatile molecule for synthetic and biological studies.

Preparation Methods

The synthesis of ETHYL 2-{4-[3-AMINO-1-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE involves multiple steps, including the formation of the benzodioxole and pyrazole rings. One common synthetic route starts with the reaction of 4,7-dimethoxy-1,3-benzodioxole with an appropriate amine to form the intermediate. This intermediate is then subjected to cyclization reactions to form the pyrazole ring. The final step involves esterification with ethyl acetate under acidic conditions to yield the target compound .

Chemical Reactions Analysis

ETHYL 2-{4-[3-AMINO-1-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 2-{4-[3-AMINO-1-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-{4-[3-AMINO-1-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and pyrazole moieties allow the compound to bind to active sites, inhibiting or modulating the activity of the target proteins. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

ETHYL 2-{4-[3-AMINO-1-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE can be compared with similar compounds such as:

The uniqueness of ETHYL 2-{4-[3-AMINO-1-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE lies in its combination of these functional groups, providing a versatile scaffold for further chemical modifications and biological studies.

Properties

Molecular Formula

C19H23N3O8

Molecular Weight

421.4 g/mol

IUPAC Name

ethyl 2-[4-[3-amino-1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-5-oxo-1,2-dihydropyrazol-3-yl]acetate

InChI

InChI=1S/C19H23N3O8/c1-4-28-14(24)7-11-15(19(25)22-21-11)9(6-13(20)23)10-5-12(26-2)17-18(16(10)27-3)30-8-29-17/h5,9H,4,6-8H2,1-3H3,(H2,20,23)(H2,21,22,25)

InChI Key

VFOKIZFQHZOZPS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C(=O)NN1)C(CC(=O)N)C2=CC(=C3C(=C2OC)OCO3)OC

Origin of Product

United States

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